Datpn
Description
"Datpn" refers to dATPN, a γ-amidotriphosphate derivative of deoxyadenosine triphosphate (dATP), developed to enhance the fidelity of unnatural base pair (UBP) replication in polymerase chain reactions (PCR). This compound was critical in early efforts to stabilize the hydrophobic UBP dDs-dPa (comprising nucleosides dDs and dPa) during PCR amplification. By introducing γ-amidotriphosphates (dDsTPN and dATPN), mispairing errors—such as dDs-dDs or dA-dPa mismatches—were reduced, achieving >99% fidelity .
dATPN's structure features a modified triphosphate backbone with an amide group replacing one oxygen atom at the γ-phosphate position (Figure 1). This alteration sterically hinders incorrect nucleotide incorporation, making it indispensable for early UBP applications. However, subsequent advancements in UBP design rendered dATPN obsolete, as newer nucleoside analogs achieved high fidelity without requiring modified triphosphates .
Properties
CAS No. |
109485-64-5 |
|---|---|
Molecular Formula |
C29H34ClNO9 |
Molecular Weight |
576 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H |
InChI Key |
UURZVEUAJLBIKP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Canonical SMILES |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Synonyms |
4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATPN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Compounds for Comparison
The following compounds are central to UBP development and serve as benchmarks for comparing dATPN:
- dDsTPN : γ-amidotriphosphate of dDs, used alongside dATPN for dDs-dPa UBP replication.
- dDs-dPn : A refined UBP pairing dDs with dPn (nitro-substituted dPa), eliminating the need for γ-amidotriphosphates.
- dDs-dPx : A propynyl-modified UBP derived from dPn, further enhancing PCR compatibility.
Structural and Functional Differences
dATPN vs. dDsTPN
- Role : Both are γ-amidotriphosphates designed to reduce mispairing in dDs-dPa replication.
- Structural Distinction : dATPN modifies dATP, while dDsTPN modifies the artificial nucleoside dDs.
- Performance : When used together, they achieve >99% fidelity in PCR but require specialized nucleotide pools, increasing experimental complexity .
dATPN-Dependent Systems vs. dDs-dPn/dPx
- dDs-dPa (with dATPN) :
- Fidelity: >99% (error rate <1%).
- Limitation: Requires γ-amidotriphosphates, complicating enzymatic workflows.
- dDs-dPn (without dATPN) :
- dDs-dPx :
Performance Metrics
Table 1 summarizes critical parameters for dATPN and related compounds:
| Compound | Role | PCR Fidelity | Requires γ-Amido Triphosphates? | Key Structural Feature |
|---|---|---|---|---|
| dATPN | dATP analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate backbone |
| dDsTPN | dDs analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate + thienyl moiety |
| dDs-dPn | UBP (dDs + dPn) | >95% | No | Nitro-substituted dPa |
| dDs-dPx | UBP (dDs + dPx) | >95% | No | Propynyl-modified dPn |
Table 1: Comparative analysis of dATPN and related compounds in UBP systems .
Advantages and Limitations
- dATPN: Advantage: Critical for pioneering high-fidelity UBPs. Limitation: Dependency on non-natural triphosphates limits broader applications.
- dDs-dPn/dPx :
- Advantage: Compatibility with natural nucleotide pools simplifies workflows.
- Limitation: Slightly reduced transcription fidelity (~95%) compared to dATPN-dependent systems .
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